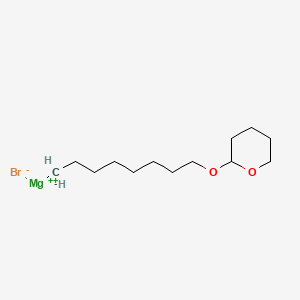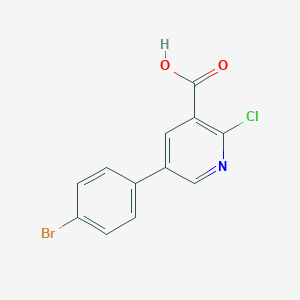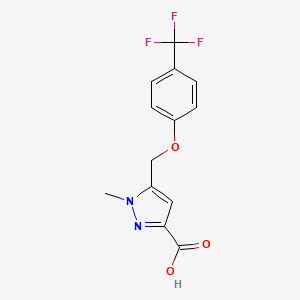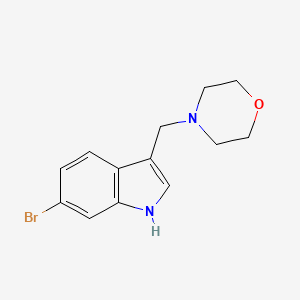
Zhan Catalyst-1C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zhan Catalyst-1C is a type of ruthenium-based organometallic complex used primarily in olefin metathesis reactions. This class of chemicals is named after the chemist Zheng-Yun J. Zhan, who first synthesized them. This compound is known for its high efficiency and stability in various chemical reactions, making it a valuable tool in both academic and industrial settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Zhan Catalyst-1C involves the treatment of a ruthenium complex precursor with an isopropoxystyrene ligand in the presence of copper(I) chloride. The isopropoxystyrene ligand is synthesized through an ortho-vinylation of phenol with ethyne, followed by alkylation with 2-bromopropane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity of the catalyst. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Zhan Catalyst-1C is primarily used in olefin metathesis reactions, which involve the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. This catalyst can also participate in ring-opening metathesis polymerization (ROMP) and cross-metathesis reactions .
Common Reagents and Conditions
Common reagents used with this compound include alkenes, dienes, and strained cyclic olefins. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of solvents such as dichloromethane or toluene .
Major Products
The major products formed from reactions involving this compound are various olefinic compounds, including polymers, cyclic alkenes, and cross-metathesis products. The specific products depend on the substrates and reaction conditions used .
Aplicaciones Científicas De Investigación
Zhan Catalyst-1C has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of complex molecules, including natural products and pharmaceuticals.
Biology: The catalyst is employed in the synthesis of biologically active compounds and in the modification of biomolecules.
Medicine: this compound is used in the development of new drugs and in the synthesis of drug intermediates.
Industry: It finds applications in the production of polymers, specialty chemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Zhan Catalyst-1C involves the coordination of the ruthenium center with the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes cycloreversion to produce the metathesis products. The presence of electron-withdrawing groups on the ligand enhances the stability and reactivity of the catalyst .
Comparación Con Compuestos Similares
Similar Compounds
Hoveyda-Grubbs Catalyst: Similar in structure but lacks the electron-withdrawing sulfonamide group present in Zhan Catalyst-1C.
Grubbs Catalyst: Contains a tricyclohexylphosphine ligand and is less stable in the presence of air and moisture compared to this compound.
Zhan Catalyst-1B: Similar to this compound but with slight variations in the ligand structure.
Uniqueness
This compound stands out due to its enhanced stability and reactivity, attributed to the electron-withdrawing sulfonamide group on the ligand. This makes it more efficient in catalyzing olefin metathesis reactions, especially with substrates that are challenging for other catalysts .
Propiedades
IUPAC Name |
dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C12H17NO3S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h16-18H,1-15H2;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGVRAHMQZBHRC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50Cl2NO3PRuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)


![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)

![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)
![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)







